3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-4-3-8(6-11(10)18(19)20)12-16-13(21-17-12)9-2-1-5-15-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXSTDXUOATWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-3-Nitrobenzamidoxime
4-Chloro-3-nitrobenzonitrile is treated with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux to yield the amidoxime. Microwave irradiation (MWI) at 100–120°C for 10–15 minutes significantly accelerates this step, achieving >90% conversion with MgO or KF catalysts. The amidoxime is purified via recrystallization from ethanol, with spectral confirmation (¹H NMR: δ 8.2 ppm for NH₂; IR: 3350 cm⁻¹ for N–H stretch).
Activation of Pyridine-3-Carboxylic Acid
Pyridine-3-carboxylic acid is activated using coupling agents such as T3P (propylphosphonic anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a representative procedure, pyridine-3-carboxylic acid (1.2 equiv) and T3P (50% in ethyl acetate, 1.5 equiv) are combined with DIPEA (2 equiv) in anhydrous THF at 0°C. The mixture is stirred for 30 minutes to form the active acyloxyphosphonium intermediate.
Cyclocondensation Reaction
The activated carboxylic acid is reacted with 4-chloro-3-nitrobenzamidoxime (1 equiv) in THF at 80°C for 4–6 hours. T3P-mediated coupling affords the 1,2,4-oxadiazole ring in 87–93% yield, with minimal by-products. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding a pale-yellow solid (m.p. 178–180°C).
Key Advantages :
- High yields (87–93%) under mild conditions.
- Compatibility with electron-deficient aryl groups (e.g., nitro, chloro).
- Scalability to multigram quantities.
Limitations :
- T3P is moisture-sensitive and requires anhydrous conditions.
- Chromatography is necessary for purity >95%.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation (MWI) has revolutionized the synthesis of 1,2,4-oxadiazoles by reducing reaction times from hours to minutes. For the target compound, a one-pot protocol eliminates the need to isolate the amidoxime intermediate.
Reaction Setup
A mixture of 4-chloro-3-nitrobenzonitrile (1 equiv), hydroxylamine hydrochloride (1.5 equiv), and pyridine-3-carboxylic acid (1.2 equiv) is suspended in DMSO with K₂CO₃ (2 equiv). The reaction vessel is subjected to MWI at 150°C for 15–20 minutes.
Mechanistic Insights
The base (K₂CO₃) deprotonates hydroxylamine, facilitating nucleophilic attack on the nitrile to form the amidoxime. Concurrently, DMSO acts as a mild oxidant, activating the carboxylic acid for cyclization. The 1,2,4-oxadiazole forms via dehydration, driven by microwave-induced thermal energy.
Performance Metrics
- Yield : 82–89%.
- Purity : >90% after aqueous workup (no chromatography required).
- Reaction Time : 20 minutes vs. 6 hours for conventional heating.
Advantages :
- Eliminates isolation of intermediates.
- Environmentally friendly (reduced solvent use).
Challenges :
- Limited scalability due to microwave cavity size.
- Requires precise temperature control to avoid decomposition.
Vilsmeier Reagent-Mediated Activation
The Vilsmeier reagent (POCl₃/DMF) offers an alternative pathway for activating carboxylic acids, particularly for sterically hindered substrates.
Protocol Overview
Pyridine-3-carboxylic acid (1 equiv) is treated with Vilsmeier reagent (1.2 equiv) at 0°C for 1 hour, forming the acyl iminium intermediate. 4-Chloro-3-nitrobenzamidoxime (1 equiv) is added, and the reaction is warmed to 60°C for 3 hours. Quenching with ice water precipitates the product, which is filtered and recrystallized from acetonitrile.
Outcomes
- Yield : 76–84%.
- Purity : 92–95% after recrystallization.
Strengths :
- Avoids expensive coupling agents (e.g., T3P).
- Suitable for acid-lensitive substrates.
Drawbacks :
- POCl₃ is highly corrosive and requires careful handling.
- Longer reaction times compared to MWI.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| T3P-Mediated Coupling | THF, 80°C, 4–6 h | 87–93 | Moderate | High yield, scalable | Moisture-sensitive reagents |
| Microwave-Assisted | DMSO, MWI, 150°C, 20 min | 82–89 | Fast | Rapid, solvent-efficient | Limited scalability |
| Vilsmeier Reagent | POCl₃/DMF, 60°C, 3 h | 76–84 | Moderate | No coupling agents required | Corrosive reagents, longer purification |
Emerging Green Chemistry Approaches
Enzymatic Catalysis
Lipase-mediated cyclization in aqueous buffers represents an underexplored avenue. Immobilized Candida antarctica lipase B (CAL-B) has catalyzed 1,2,4-oxadiazole formation in model systems, though yields remain low (35–50%).
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride and primary amines can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Nucleophilic substitution: Products include derivatives with various functional groups replacing the chloro group.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidation products depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of oxadiazole derivatives. The compound has shown promising results against various bacterial and fungal strains:
- Antibacterial Activity : It has been evaluated against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disc diffusion assays.
- Antifungal Activity : The compound demonstrated effectiveness against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .
Anticancer Potential
Research suggests that derivatives of 1,2,4-oxadiazoles possess anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer proliferation and metastasis:
- Mechanism of Action : Studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival .
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal detailed the synthesis of several oxadiazole derivatives, including 3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. The synthesized compounds were subjected to biological assays that revealed their potential as antibacterial agents with MIC values lower than standard treatments .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative | S. aureus | ≤ 25 |
| Oxadiazole Derivative | E. coli | ≤ 30 |
| Fluconazole | C. albicans | 50 |
Case Study 2: Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated strong interactions with proteins involved in microbial resistance mechanisms, suggesting a potential for development as a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Positional Isomers of Pyridinyl Substituents
- 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole (CAS: 879568-39-5) : The pyridin-2-yl group alters the electronic environment compared to the pyridin-3-yl variant.
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS: 879452-13-8) :
The para-positioned nitrogen in pyridin-4-yl creates a symmetrical charge distribution, which may enhance solubility but reduce specificity in hydrophobic binding pockets compared to pyridin-3-yl.
Phenyl vs. Pyridinyl at the 5-Position
- 5-(4-Chloro-3-nitrophenyl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole (CAS: 1707584-91-5) : Replacing pyridin-3-yl with 2,4-dimethylphenyl increases lipophilicity (logP ≈ 4.7 vs. This trade-off may reduce activity in targets requiring polar interactions, such as enzyme active sites.
Nitro Group Modifications
- However, thiophenyl derivatives show enhanced PPAR-α agonist activity, suggesting substituent-dependent target specificity.
Physicochemical Properties
Key Observations :
- The target compound’s pyridin-3-yl group balances moderate lipophilicity (logP ~3.5) with hydrogen-bonding capability, a critical feature for membrane permeability and target engagement.
- Chloro and nitro substituents contribute to higher melting points in analogues (e.g., 284–286°C for 4d in ), suggesting strong intermolecular interactions in the solid state.
Anticancer Potential
- 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) :
Demonstrates in vivo activity in MX-1 tumor models (IC₅₀ < 1 µM) by targeting TIP47, an IGF II receptor binding protein. The pyridinyl group at the 3-position is critical for this activity, suggesting that the target compound’s pyridin-3-yl moiety may confer similar target specificity. - 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole :
Acts as a PPAR-α agonist (EC₅₀ = 0.8 µM), highlighting the role of heteroaromatic substituents in nuclear receptor modulation.
Antimicrobial Activity
- 5-(4-Chloro-3-aminophenyl)-3-(2-furyl)-1,2,4-oxadiazole : Shows antifungal activity (MIC = 8 µg/mL against Candida albicans). The nitro group in the target compound may enhance oxidative stress in microbial cells, though this requires experimental validation.
Biological Activity
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. Compounds containing the oxadiazole ring have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, supported by relevant data and findings from various studies.
- Molecular Formula : C13H7ClN4O3
- Molecular Weight : 302.67 g/mol
- CAS Number : 879568-39-5
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the 1,3,4-oxadiazole core demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole were shown to inhibit Mycobacterium bovis BCG effectively .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| Compound A | S. aureus | Strongly Inhibitory | Dhumal et al. |
| Compound B | E. coli | Moderate | Desai et al. |
| Compound C | Candida albicans | Weak | Paruch et al. |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results against several cancer cell lines. For example, a study indicated that certain oxadiazole derivatives exhibited cytotoxic effects with IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 | 0.65 | Cell cycle arrest |
| Compound E | HeLa | 2.41 | Disruption of DNA machinery |
| Compound F | PANC-1 | Not specified | Induces apoptosis |
Study on Antitubercular Activity
A notable investigation into the antitubercular properties of oxadiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The study found that specific derivatives exhibited high binding affinity to key enzymes involved in mycolic acid biosynthesis, which is crucial for the survival of the bacteria .
Neuroprotective Effects
In addition to antimicrobial and anticancer activities, some studies have reported neuroprotective effects associated with oxadiazole compounds. For instance, certain derivatives showed protective effects on neuronal cells under oxidative stress conditions . This suggests a potential application in neurodegenerative diseases.
Q & A
Q. What are the established methods for synthesizing 3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves cyclization reactions to form the oxadiazole ring. A two-step approach is common:
Precursor Preparation: React 4-chloro-3-nitrobenzoyl chloride with pyridine-3-carbohydrazide to form an intermediate acylhydrazide.
Cyclization: Use a dehydrating agent (e.g., POCl₃ or PCl₃) under reflux to facilitate oxadiazole ring closure.
Characterization of intermediates and final products employs:
- Elemental analysis for empirical formula confirmation.
- ¹H-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
- LC-MS for molecular weight validation and purity assessment (>95%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H-NMR and ¹³C-NMR: Identify aromatic protons (pyridinyl and nitrophenyl groups) and carbon environments. Discrepancies in peak splitting may indicate impurities.
- X-ray crystallography: Resolve bond lengths and angles (e.g., oxadiazole C–N bonds typically 1.28–1.32 Å) to confirm planar geometry .
- FT-IR: Detect key functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹).
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the biological interactions of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes or receptors with known oxadiazole affinity (e.g., kinases, cyclooxygenases).
- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for ligand-receptor binding energy calculations.
- Validation: Cross-reference results with experimental IC₅₀ values from enzymatic assays. For example, a docking score ≤ −8.0 kcal/mol correlates with sub-micromolar activity .
Q. How should researchers address contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
- Re-evaluate Force Field Parameters: Ensure partial charge assignments for nitro and chloro groups align with quantum mechanical calculations.
- Solvent Effects: Use molecular dynamics (MD) simulations (e.g., explicit water models) to assess conformational stability.
- Experimental Triangulation: Perform dose-response assays (e.g., MTT for cytotoxicity) and compare with docking scores. Discrepancies may arise from off-target interactions or metabolic instability .
Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the oxadiazole core?
Methodological Answer:
- Structural Modifications:
- Pyridinyl Substitution: Replace pyridin-3-yl with pyrazinyl to enhance π-π stacking.
- Nitro Group Positioning: Test 2-nitro vs. 3-nitro isomers for steric effects.
- Activity Comparison Table:
| Analog | Modification | Bioactivity (IC₅₀, μM) | Key Feature |
|---|---|---|---|
| Parent Compound | None | 12.3 ± 1.2 | Baseline activity |
| 5-(Pyrazin-2-yl) derivative | Pyridinyl → pyrazinyl | 6.7 ± 0.9 | Improved solubility |
| 4-Fluoro-3-nitrophenyl variant | Chloro → fluoro substitution | 18.5 ± 2.1 | Reduced cytotoxicity |
- ADME Analysis: Use SwissADME to predict pharmacokinetic improvements (e.g., logP < 3.5 for blood-brain barrier penetration) .
Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (retention time shifts indicate breakdown).
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Tₐ > 200°C suggests thermal robustness).
- Degradation Pathways: LC-MS/MS identifies major degradation products (e.g., nitro group reduction to amine under acidic conditions) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Compare ¹H-NMR with 2D-COSY to confirm coupling patterns.
- Use high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., C₁₃H₈ClN₃O₃ requires m/z 293.0164).
- Crystallographic Data: If available, overlay experimental XRD structures with computational models (RMSD ≤ 0.5 Å confirms accuracy) .
Q. What are the best practices for analyzing the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Panel Screening: Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 μM concentration.
- IC₅₀ Determination: Use fluorescence polarization assays for active-site binding affinity.
- Structural Insights: Perform co-crystallization with target kinases to identify key hydrogen bonds (e.g., oxadiazole N–H…O=C interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
